

# Tivozanib (C22H19ClN4O5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Tivozanib**, a potent and selective vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor. The information is presented in a structured format to facilitate its use in research and drug development.

# **Physical and Chemical Data**

The core physical and chemical characteristics of **Tivozanib** are summarized in the tables below. These data are essential for understanding the compound's behavior in various experimental and physiological settings.

# **Table 1: General Chemical Properties of Tivozanib**



| Property          | Value                                                                                 |
|-------------------|---------------------------------------------------------------------------------------|
| IUPAC Name        | 1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea |
| Molecular Formula | C22H19CIN4O5                                                                          |
| Molecular Weight  | 454.86 g/mol [1][2][3][4]                                                             |
| CAS Number        | 475108-18-0[5]                                                                        |
| Appearance        | White to light brown crystalline powder[6]                                            |
| SMILES            | CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC<br>3=C4C=C(C(=CC4=NC=C3)OC)OC)CI[5]               |
| InChI Key         | SPMVMDHWKHCIDT-UHFFFAOYSA-N[5]                                                        |

**Table 2: Physicochemical Properties of Tivozanib** 

| Property                       | -<br>Value                                           |
|--------------------------------|------------------------------------------------------|
| Melting Point                  | 220-233 °C[5][7]                                     |
| Boiling Point                  | 550.4 ± 50.0 °C (predicted)[5][7]                    |
| Water Solubility               | Practically insoluble (0.09 mg/mL)[1][6]             |
| Solubility in Organic Solvents | DMSO: ~25 mg/mLDimethylformamide (DMF): ~30 mg/mL[8] |
| рКа                            | 11.74 ± 0.70 (predicted)[5][7]                       |
| logP (Octanol/Water)           | 4.31[5][7]                                           |

# **Mechanism of Action and Signaling Pathway**

**Tivozanib** is a selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3.[9] These receptors are critical mediators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels), processes that are essential for tumor growth and metastasis. By binding to the ATP-binding site of these receptors, **Tivozanib** inhibits their phosphorylation and subsequent activation, thereby blocking







downstream signaling pathways.[10] The primary signaling cascades affected include the Ras/MAPK, PI3K/Akt, and PLCy pathways, which are crucial for endothelial cell proliferation, migration, and survival.[10]





Click to download full resolution via product page

Figure 1: **Tivozanib**'s inhibition of VEGFR signaling pathways.



## **Experimental Protocols**

Detailed methodologies for the determination of key physical and chemical properties of **Tivozanib** are provided below. These protocols are based on established pharmacopeial and regulatory guidelines.

# Melting Point Determination (Capillary Method - USP <741> Class Ia)

This protocol outlines the determination of the melting range of **Tivozanib** using the capillary method as described in the United States Pharmacopeia (USP) chapter <741>.[11][12][13][14]

### Apparatus:

- Melting point apparatus with a heating block and a means for temperature control and observation.
- Capillary tubes (10 cm length, 0.8 1.2 mm internal diameter, 0.2 0.3 mm wall thickness).

### Procedure:

- Sample Preparation: The **Tivozanib** sample should be a dry, fine powder. If necessary, gently crush any coarse crystals.
- Capillary Loading: Charge the capillary tube with a sufficient amount of the powdered
   Tivozanib to form a packed column of 2.5 3.5 mm in height at the bottom of the tube. This is achieved by tapping the bottom of the tube on a hard surface.
- Heating: Heat the melting point apparatus to a temperature approximately 10°C below the expected melting point of **Tivozanib**.
- Measurement: Insert the charged capillary tube into the heating block. Heat at a rate of 1  $\pm$  0.5 °C per minute.
- Observation: Observe the sample through the magnifying lens. The melting range is the temperature interval between the point at which the substance is first observed to collapse or form a definite liquid phase and the point at which it becomes completely liquid.



• Reporting: Record the temperature range from the initial to the final stage of melting.

### Water Solubility (Shake-Flask Method - OECD 105)

This protocol describes the determination of the water solubility of **Tivozanib** using the shake-flask method, a standard procedure from the Organisation for Economic Co-operation and Development (OECD) Guideline 105.[15][16][17][18]

### Materials:

- Tivozanib, analytical grade.
- Distilled or deionized water.
- Constant temperature water bath or shaker.
- · Centrifuge.
- Analytical balance.
- pH meter.
- Validated analytical method for quantification of Tivozanib (e.g., HPLC-UV).

#### Procedure:

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the amount of substance to be used and the time to reach equilibrium.
- Equilibration: An excess amount of **Tivozanib** is added to a known volume of water in a flask. The flask is then agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: After equilibration, the suspension is allowed to stand to allow for phase separation. Centrifugation at a controlled temperature is used to separate the solid phase from the aqueous solution.



- Sampling and Analysis: A sample of the clear aqueous supernatant is carefully withdrawn.
   The concentration of **Tivozanib** in the sample is determined using a validated analytical method.
- pH Measurement: The pH of the saturated solution is measured.
- Replicate Analysis: The experiment is performed in at least triplicate. The water solubility is reported as the mean concentration with the standard deviation.

# Partition Coefficient (logP) Determination (HPLC Method - OECD 117)

The n-octanol/water partition coefficient (logP) of **Tivozanib** can be determined using the High-Performance Liquid Chromatography (HPLC) method as outlined in OECD Guideline 117.[3][5] [7][19][20] This method correlates the retention time of a substance on a reversed-phase HPLC column with its logP value.

Principle: The logarithm of the retention factor (k) of a substance on a reversed-phase column is linearly related to its logP value. A calibration curve is generated using reference compounds with known logP values.

#### Procedure:

- System Suitability: A reversed-phase HPLC system with a suitable column (e.g., C18) and a
  UV detector is used. The system is equilibrated with the mobile phase (typically a mixture of
  methanol or acetonitrile and water).
- Reference Compounds: A series of reference compounds with well-established logP values that bracket the expected logP of **Tivozanib** are selected.
- Calibration: Each reference compound is injected, and its retention time is recorded. The
  retention factor (k) is calculated for each reference compound using the formula: k = (tR t0)
  / t0, where tR is the retention time of the compound and t0 is the dead time. A calibration
  curve of log k versus logP is plotted.
- Sample Analysis: A solution of **Tivozanib** is injected into the HPLC system under the same conditions, and its retention time is measured.



 Calculation: The retention factor (k) for **Tivozanib** is calculated. The logP of **Tivozanib** is then determined from the calibration curve.

### pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of **Tivozanib** can be determined by potentiometric titration. This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[1][21][22][23][24]

### Apparatus:

- Potentiometer with a pH electrode.
- Autotitrator or manual burette.
- Magnetic stirrer.
- Constant temperature jacketed vessel.

### Procedure:

- Solution Preparation: A solution of **Tivozanib** of known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO for poorly soluble compounds).
- Titration: The solution is placed in the titration vessel and stirred. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve.
- pKa Calculation: The pKa value is calculated from the pH at the half-equivalence point. For titrations in mixed solvents, extrapolation methods may be required to estimate the aqueous pKa.

# **Experimental Workflow Visualization**







The following diagram illustrates a typical workflow for the determination of **Tivozanib** purity using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.





Click to download full resolution via product page

Figure 2: Workflow for **Tivozanib** purity analysis by HPLC.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. ahajournals.org [ahajournals.org]
- 5. oecd.org [oecd.org]
- 6. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OECD 117 Partition Coefficient, HPLC Method Situ Biosciences [situbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. Tivozanib Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Tivozanib? [synapse.patsnap.com]
- 11. thinksrs.com [thinksrs.com]
- 12. drugfuture.com [drugfuture.com]
- 13. scribd.com [scribd.com]
- 14. gmp-sop-download.com [gmp-sop-download.com]
- 15. oecd.org [oecd.org]
- 16. OECD 105 Phytosafe [phytosafe.com]
- 17. oecd.org [oecd.org]
- 18. filab.fr [filab.fr]
- 19. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Analytice [analytice.com]



- 20. oecd.org [oecd.org]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Development of Methods for the Determination of pKa Values PMC [pmc.ncbi.nlm.nih.gov]
- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) ECETOC [ecetoc.org]
- To cite this document: BenchChem. [Tivozanib (C22H19ClN4O5): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683842#tivozanib-c22h19cln4o5-physical-and-chemical-data]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com